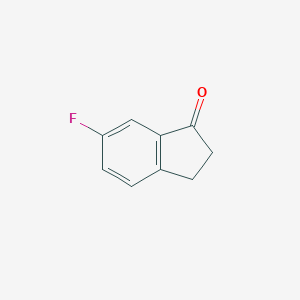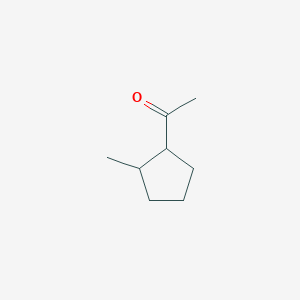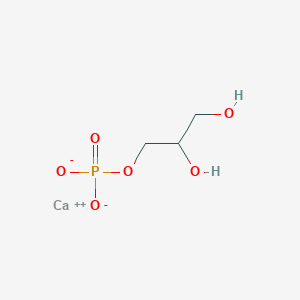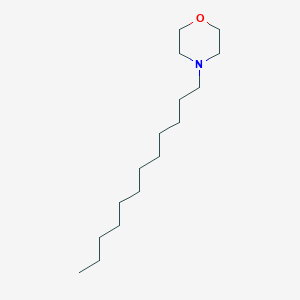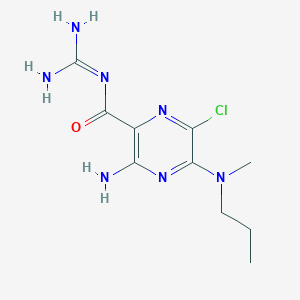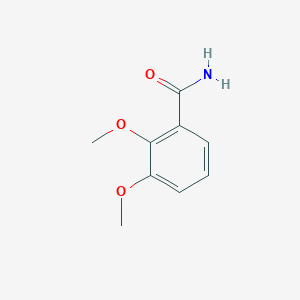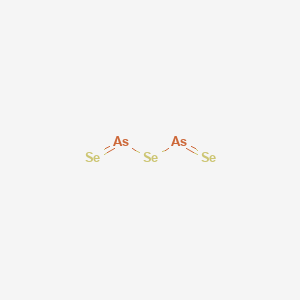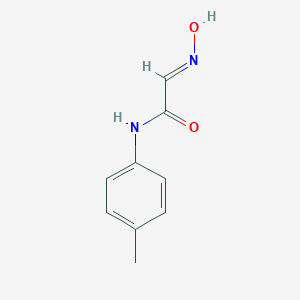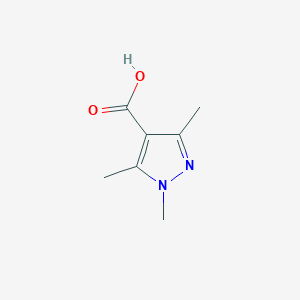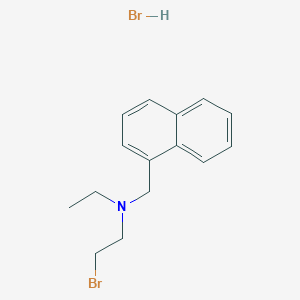![molecular formula C13H14O2 B073391 [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate CAS No. 1207-28-9](/img/structure/B73391.png)
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate, also known as TUTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TUTA is a member of the family of tricyclic sesquiterpenes and has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in inflammation and oxidative stress. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the regulation of inflammatory responses. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Effets Biochimiques Et Physiologiques
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate can inhibit the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In animal studies, [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been shown to reduce inflammation in models of arthritis and colitis, and to inhibit tumor growth in models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of a clear understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate. One area of interest is the development of more efficient synthesis methods that can produce [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate in larger quantities and with higher purity. Another area of interest is the development of new formulations that can improve the solubility and bioavailability of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate. Finally, further research is needed to elucidate the mechanism of action of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate and to optimize its therapeutic potential for a range of inflammatory and oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate involves several steps, including the isolation of the tricyclic sesquiterpene precursor, the functionalization of the C-11 position with an acetate group, and the resolution of the resulting racemic mixture to obtain the desired enantiomer. The synthesis of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been achieved through both chemical and biological methods, with the latter being preferred due to its lower environmental impact.
Applications De Recherche Scientifique
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been studied for its anti-inflammatory properties, which have been shown to be effective in reducing the production of pro-inflammatory cytokines and chemokines. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has also been shown to possess antioxidant properties, which may be useful in preventing oxidative damage to cells and tissues.
Propriétés
Numéro CAS |
1207-28-9 |
|---|---|
Nom du produit |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
InChI |
InChI=1S/C13H14O2/c1-8(14)15-13-11-6-7-12(13)10-5-3-2-4-9(10)11/h2-5,11-13H,6-7H2,1H3/t11-,12+,13? |
Clé InChI |
VNBPMOWULQJFFK-FUNVUKJBSA-N |
SMILES isomérique |
CC(=O)OC1[C@H]2CC[C@@H]1C3=CC=CC=C23 |
SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
SMILES canonique |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
Synonymes |
Acetic acid (9-anti)-1,2,3,4-tetrahydro-1β,4β-methanonaphthalen-9-yl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



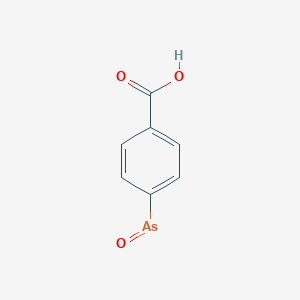
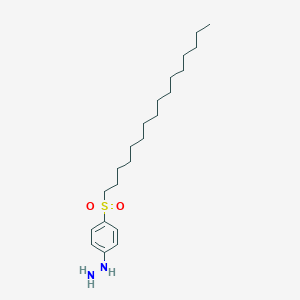
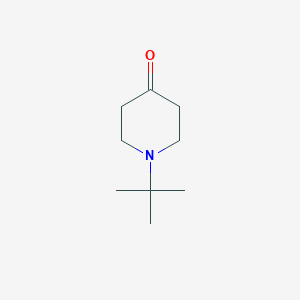
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)
